2-Chloro-5-isopropyl-1,3,4-oxadiazole
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Overview
Description
2-Chloro-5-isopropyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, one oxygen atom, and a chlorine substituent at the second position. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-Chloro-5-isopropyl-1,3,4-oxadiazole may also target similar pathogens.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties , which may facilitate their interaction with biological targets. The electronegativities of nitrogen and oxygen in the oxadiazole ring could potentially form hydrogen bonds with the target proteins, disrupting their normal function .
Biochemical Pathways
Oxadiazole derivatives have shown broad-spectrum biological activities against various pathogens . Therefore, it’s likely that this compound may affect multiple biochemical pathways related to these pathogens.
Result of Action
Given the anti-infective activities of oxadiazole derivatives , it’s plausible that this compound may exert similar effects, potentially inhibiting the growth of various pathogens at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form stable complexes with biomolecules, influencing biochemical reactions .
Cellular Effects
Other oxadiazole derivatives have shown a broad spectrum of biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Molecular Mechanism
Oxadiazole derivatives have been shown to exhibit inhibitory binding affinities with most of the docked SARS-CoV-2/human proteins
Temporal Effects in Laboratory Settings
Oxadiazole derivatives are generally stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with orthoesters or carboxylic acids under acidic or basic conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of catalytic piperidine at elevated temperatures can yield oxadiazole derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted oxadiazoles.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction typically yields reduced oxadiazole derivatives with altered functional groups.
Scientific Research Applications
2-Chloro-5-isopropyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-infective agents.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to distinct chemical behavior.
1,2,5-Oxadiazole:
Uniqueness: 2-Chloro-5-isopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chlorine substituent and isopropyl group contribute to its unique chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDEQNMPBIPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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